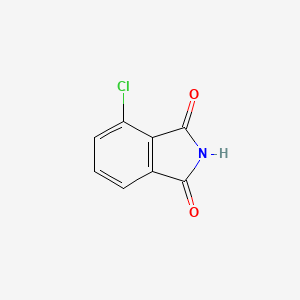

4-Chloroisoindoline-1,3-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27007. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOAEMIYHVGWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282645 | |

| Record name | 4-chloroisoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51108-30-6 | |

| Record name | 51108-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloroisoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloroisoindoline-1,3-dione: Properties, Structure, and Synthesis for Drug Development Professionals

Introduction: The Strategic Importance of the Phthalimide Scaffold

In the landscape of modern medicinal chemistry, the phthalimide scaffold, the core of 4-Chloroisoindoline-1,3-dione, represents a privileged structure. Its rigid, planar geometry and hydrogen bonding capabilities make it an ideal building block for creating molecules with specific three-dimensional conformations that can interact with biological targets with high affinity and selectivity. The introduction of a chlorine atom at the 4-position of the isoindoline-1,3-dione core, as seen in this compound (also known as 4-Chlorophthalimide), further enhances its utility by providing a handle for synthetic diversification and modulating the electronic properties of the molecule. This strategic modification can significantly influence the pharmacokinetic and pharmacodynamic profiles of derivative compounds.[1][2]

This technical guide provides a comprehensive overview of the chemical properties, structural features, synthesis, and applications of this compound, with a focus on its relevance to researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a chlorinated derivative of phthalimide. Its chemical identity and key physicochemical properties are summarized in the table below. These properties are fundamental for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Chemical Name | This compound | IUPAC |

| Synonyms | 4-Chlorophthalimide, 5-Chloroisoindole-1,3-dione | [3] |

| CAS Number | 7147-90-2 | [4][5] |

| Molecular Formula | C₈H₄ClNO₂ | [4][6] |

| Molecular Weight | 181.57 g/mol | [3][6] |

| Appearance | Slight yellow crystalline powder | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water, more soluble in organic solvents. |

Molecular Structure and Crystallography

The molecular structure of this compound is characterized by a bicyclic system comprising a benzene ring fused to a five-membered heterocyclic ring containing two carbonyl groups and a nitrogen atom. The chlorine atom is substituted at the 4-position of the phthalimide ring.

Caption: Chemical structure of this compound.

The crystal structure of the related compound, 5-chloroindoline-2,3-dione, has been determined by X-ray crystallography.[7][8] This analysis reveals an almost planar molecular conformation. In the solid state, molecules are linked by N—H⋯O hydrogen bonds, forming chains.[7] It is expected that this compound would exhibit similar planarity and hydrogen bonding capabilities, which are crucial for its interaction with biological macromolecules.

Crystallographic Data for 5-Chloroindoline-2,3-dione: [7][8]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a | 24.706(5) Å |

| b | 5.6890(11) Å |

| c | 5.209(1) Å |

| Volume | 732.1(2) ų |

| Z | 4 |

Spectroscopic Profile

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the benzene ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern. A broad singlet for the N-H proton is also anticipated, with its chemical shift being solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two distinct carbonyl carbons (δ 160-180 ppm) and the aromatic carbons. The carbon attached to the chlorine atom will have its chemical shift influenced by the halogen's electronegativity.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:[9][10][11]

-

N-H Stretching: A peak in the region of 3200-3400 cm⁻¹, characteristic of the imide N-H bond.

-

C=O Stretching: Two strong absorption bands corresponding to the symmetric and asymmetric stretching of the carbonyl groups, typically found between 1700 and 1800 cm⁻¹.

-

C-N Stretching: Absorbances in the fingerprint region associated with the C-N bond.

-

C-Cl Stretching: A band in the lower frequency region of the fingerprint region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 181 and 183 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. The fragmentation pattern is expected to involve the loss of CO, and cleavage of the imide ring, consistent with the fragmentation of other N-substituted phthalimides.[12][13][14][15]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and industrially relevant method involves the reaction of 4-chlorophthalic anhydride with a nitrogen source like ammonia or urea.[16]

Caption: General synthesis scheme for this compound.

Experimental Protocol: Synthesis from 4-Chlorophthalic Anhydride and Urea

This protocol is based on the general principle of reacting an anhydride with a nitrogen source.

Materials:

-

4-Chlorophthalic anhydride

-

Urea

-

High-boiling point solvent (e.g., nitrobenzene or sulfolane) or solvent-free conditions

Procedure:

-

Combine 4-chlorophthalic anhydride and a slight molar excess of urea in a reaction vessel equipped with a reflux condenser and a mechanical stirrer.

-

Heat the mixture to a temperature sufficient to melt the reactants and initiate the reaction (typically 150-200 °C).

-

Maintain the temperature and continue stirring for several hours, monitoring the reaction progress by TLC or GC-MS. The reaction involves the formation of an intermediate phthalamic acid, which then cyclizes to the imide.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude product is then purified. This may involve washing with water to remove any unreacted urea, followed by recrystallization from a suitable solvent like ethanol or acetic acid to yield the pure this compound.

An alternative patented method describes the synthesis of 4-chlorophthalimide from 1-indanone and ammonia water in the presence of a manganese dioxide catalyst with an 85% yield.[4]

Applications in Drug Discovery and Development

The phthalimide moiety is a cornerstone in the synthesis of a wide array of biologically active compounds.[1] The presence of the chlorine atom in this compound provides a key advantage, as halogenated compounds often exhibit enhanced biological activity.[2]

Caption: Role of this compound in the drug discovery pipeline.

-

Precursor for Complex Molecules: this compound serves as a crucial starting material for the synthesis of more complex molecules, including polyetherimides.[17] In the pharmaceutical context, it is a building block for creating a diverse library of compounds for screening.[18]

-

Modulation of Biological Activity: The chlorine atom can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding. Its electron-withdrawing nature also affects the overall electronic properties of the molecule, which can be fine-tuned to optimize interactions with biological targets.

-

Scaffold for Bioactive Agents: The phthalimide ring system is found in numerous compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. This compound provides a chlorinated version of this valuable scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[19]

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.[19]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of contact, flush the affected area with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical advice.[19]

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in drug discovery and development. Its well-defined chemical and physical properties, combined with its strategic structural features, make it an important building block for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of next-generation pharmaceuticals.

References

- Wei, W.-B., Tian, S., Zhou, H., Sun, J., & Wang, H.-B. (2010). 5-Chloroindoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3024.

-

Pharmaffiliates. (2025). 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing. Retrieved from [Link]

-

Wei, W.-B., Tian, S., Zhou, H., Sun, J., & Wang, H.-B. (2010). 5-Chloroindoline-2,3-dione. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Google Patents. (n.d.). Methods for the preparation of 4-chlorophthalic anhydride.

- Liang, X.-r., Guo, Z.-l., & Yu, C.-m. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Journal of Chinese Mass Spectrometry Society, 34(3), 151-156.

-

National Center for Biotechnology Information. (2022). Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy. PubMed Central. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Wikipedia. (2021). 4-Chlorophthalic anhydride. Retrieved from [Link]

-

Liang, X.-r., Guo, Z.-l., & Yu, C.-m. (2013). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

- Popenda, Ł., et al. (2018).

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). X-Ray Crystallography of Chemical Compounds. PubMed Central. Retrieved from [Link]

-

PierpaLab. (2025). Phthalimide synthesis. Retrieved from [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]...

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-phthalimide. PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phthalimide, n-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

- Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024).

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Zhang, J., et al. (2010). Pilot study on synthesis of 4-chlorophthalic anhydride. ResearchGate. Retrieved from [Link]

- Lee, J., et al. (2024). Photoexcitation Dynamics of 4-Aminopthalimide in Solution Investigated Using Femtosecond Time-Resolved Infrared Spectroscopy. International Journal of Molecular Sciences, 25(11), 11038.

- Chalmers, J. M. (2002). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.

-

G. A. G. S. L. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

- Al-dujaili, A. H., & Al-azzawi, S. A. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(15), 4467.

Sources

- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chlorophthalimide | 7147-90-2 [chemicalbook.com]

- 5. CAS 7147-90-2 | 4H48-5-GQ | MDL MFCD08703319 | 4-Chlorophthalimide | SynQuest Laboratories [synquestlabs.com]

- 6. 4-chlorophthalimide | CAS: 7147-90-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 5-Chloroindoline-2,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry [zpxb.xml-journal.net]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. scienceready.com.au [scienceready.com.au]

- 15. researchgate.net [researchgate.net]

- 16. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]

- 17. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]

- 18. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis of 4-Chloroisoindoline-1,3-dione from 3-Chlorophthalic Anhydride

Executive Summary: 4-Chloroisoindoline-1,3-dione, commonly known as 4-chlorophthalimide, is a vital heterocyclic scaffold in modern medicinal chemistry and materials science. Its derivatives are explored for a wide range of pharmacological activities, including anticonvulsant and anticancer properties, making it a key intermediate in drug discovery and development.[1][2][3][4][5] This guide provides an in-depth examination of the principal synthetic pathways for preparing this compound from its direct precursor, 3-chlorophthalic anhydride. We will dissect the core chemical reactions, provide detailed, field-proven experimental protocols, and offer insights into the causality behind procedural choices to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Phthalimide Core

The phthalimide moiety is a cornerstone in organic synthesis, famously utilized in the Gabriel synthesis of primary amines and as a foundational element in a plethora of bioactive molecules.[6] The introduction of a chlorine substituent onto the aromatic ring, as in this compound, modulates the electronic properties and metabolic stability of the molecule, offering a strategic advantage for developing novel therapeutics and high-performance polyimides.[2][7] The synthesis of this key intermediate from 3-chlorophthalic anhydride is a fundamental transformation, typically achieved through imidization with a suitable nitrogen source. This document details the most common and efficient methods for this conversion.

Foundational Chemistry: The Imidization Reaction

The conversion of a cyclic anhydride to an imide is a classic dehydrative condensation reaction.[6] The process involves the nucleophilic attack of a nitrogen-containing reagent on one of the electrophilic carbonyl carbons of the anhydride ring. This attack leads to the opening of the anhydride ring to form an intermediate phthalamic acid derivative, which subsequently undergoes intramolecular cyclization via dehydration to form the stable five-membered imide ring. The primary variable in this synthesis is the choice of the nitrogen source.

Pathway I: Direct Imidization via Ammonia or Ammonium Salts

The most direct route to an unsubstituted phthalimide involves the use of ammonia or an ammonium salt that can generate ammonia in situ. This method is robust, high-yielding, and relies on readily available reagents.

Mechanistic Rationale

The reaction proceeds in two distinct, temperature-dependent stages:

-

Amide Formation: Aqueous ammonia readily attacks the 3-chlorophthalic anhydride, opening the ring to form the ammonium salt of 2-carboxy-3-chlorobenzamide (the phthalamic acid derivative).

-

Cyclization (Dehydration): Upon heating, this intermediate undergoes intramolecular nucleophilic attack by the amide nitrogen onto the carboxylic acid carbonyl. The subsequent elimination of a water molecule forges the imide ring, yielding the final product.[8] Strong heating (up to 300°C) is crucial to drive the equilibrium towards the dehydrated product.[9]

Caption: Key stages in the urea-mediated synthesis.

Detailed Experimental Protocol

This solvent-free protocol is adapted from the synthesis of phthalimide using urea.

-

Reagents & Equipment:

-

3-Chlorophthalic Anhydride (2 mole equivalents)

-

Urea (1 mole equivalent)

-

Mortar and pestle

-

Reaction flask (e.g., 100 mL)

-

Heat gun or oil bath

-

Buchner funnel and filter flask

-

-

Step-by-Step Procedure:

-

Combine 3-chlorophthalic anhydride and urea in a mortar and grind them together to create an intimate powder mixture. 2. Transfer the powder to a reaction flask.

-

Heat the flask using a heat gun or an oil bath. The solids will begin to melt and fuse.

-

Continue heating until the reaction is complete, which is often indicated by the sudden solidification and puffing up of the molten mass. 5. Allow the reaction flask to cool to room temperature.

-

Add a sufficient amount of water to the flask to break up the solid and dissolve any unreacted urea.

-

Collect the solid product by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from hot ethanol to obtain pure this compound. A typical yield is around 70%.

-

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Page loading... [guidechem.com]

- 3. Study on the Synthesis of 4-Chlorophthalic Anhydride - Master's thesis - Dissertation [dissertationtopic.net]

- 4. Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phthalimides [organic-chemistry.org]

- 7. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Solubility and Stability of 4-Chloroisoindoline-1,3-dione in Common Laboratory Solvents

Introduction: Understanding the Physicochemical Profile of a Key Synthetic Intermediate

4-Chloroisoindoline-1,3-dione, also known as 4-chlorophthalimide, is a vital building block in the synthesis of a diverse range of biologically active molecules and functional materials.[1][2] Its utility in drug discovery and materials science is predicated on its reactivity and the ability to introduce the phthalimide moiety into various molecular scaffolds. However, the efficiency of synthetic protocols and the purity of the resulting products are intrinsically linked to the solubility and stability of this reagent in the chosen solvent system. A comprehensive understanding of these parameters is therefore not merely academic, but a practical necessity for any researcher working with this compound.

This in-depth technical guide provides a detailed exploration of the solubility and stability of this compound in a variety of common laboratory solvents. Moving beyond a simple tabulation of data, this document elucidates the underlying chemical principles that govern the compound's behavior, offering field-proven insights to guide solvent selection and experimental design. By synthesizing theoretical knowledge with practical considerations, this guide aims to empower researchers, scientists, and drug development professionals to optimize their synthetic strategies and ensure the integrity of their results.

I. Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential for interpreting its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClNO₂ | [1] |

| Molecular Weight | 181.57 g/mol | [1] |

| Appearance | White to off-white solid; slight yellow crystalline powder | [2] |

| Melting Point | 210 °C | [2] |

| pKa (predicted) | 9.08 ± 0.20 | [2] |

| XLogP3 | 1.8 | [1] |

The predicted pKa suggests that the imide proton is weakly acidic, a characteristic feature of phthalimides.[3] The XLogP3 value of 1.8 indicates a moderate level of lipophilicity, suggesting that the compound will exhibit solubility in a range of organic solvents but is unlikely to be highly soluble in water.

II. Solubility Profile: A Solvent-by-Solvent Analysis

A study on the solubility of phthalimide in ten common organic solvents provides a valuable benchmark.[4] The general trend observed was a higher solubility in polar aprotic solvents compared to polar protic and non-polar solvents.[4] The chloro-substituent on the aromatic ring of this compound is expected to increase its polarity and potentially alter its solubility profile compared to the unsubstituted phthalimide.

Predicted Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar carbonyl groups and the imide ring of the molecule without the risk of hydrogen bond donation to the carbonyl oxygens, which can decrease solubility. The high solubility of phthalimide in acetone and acetonitrile supports this prediction.[4] |

| Polar Protic | Water, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Low to Moderate | The presence of the chloro group may slightly enhance solubility in polar protic solvents compared to phthalimide due to increased polarity. However, the overall non-polar hydrocarbon framework and the potential for the solvent to form strong hydrogen bonds with itself will likely limit high solubility. Phthalimide itself has limited solubility in alcohols and is sparingly soluble in water. |

| Non-Polar | Toluene, Hexanes, Dichloromethane (DCM), Chloroform | Low | The molecule's polarity, arising from the carbonyl groups and the chlorine atom, will limit its interaction with non-polar solvents. Phthalimide exhibits its lowest solubility in toluene among the tested organic solvents.[4] However, related chlorinated compounds like 4,5-dichlorophthalimide show some solubility in chloroform. |

III. Stability Considerations and Potential Degradation Pathways

The stability of this compound is a critical factor that can influence the outcome of a reaction, leading to the formation of impurities and a reduction in yield. The primary degradation pathways of concern are hydrolysis and reactions with nucleophilic solvents.

A. Hydrolytic Stability

The imide functionality in this compound is susceptible to hydrolysis, particularly under basic conditions, to yield 4-chlorophthalamic acid and subsequently 4-chlorophthalic acid. This reaction is analogous to the well-documented hydrolysis of phthalimide.

A study on the aqueous degradation of N-(hydroxymethyl)phthalimide demonstrated rapid conversion to phthalimide in the presence of sodium hydroxide.[5] This highlights the lability of the imide ring to basic conditions. Therefore, it is crucial to avoid strongly basic aqueous environments when working with this compound if the integrity of the imide ring is to be maintained.

B. Solvent Reactivity

While polar aprotic solvents are generally good choices for dissolving this compound, some can present stability challenges under certain conditions.

-

Protic Solvents: Alcohols, such as methanol and ethanol, have the potential to act as nucleophiles and react with the imide carbonyls, leading to ring-opening to form the corresponding ester-amide. This reaction is typically slow at room temperature but can be accelerated by heat or the presence of acid or base catalysts.

-

Aprotic Solvents: While generally considered stable, prolonged heating in some aprotic solvents like DMF or DMSO in the presence of trace water or other nucleophiles could potentially lead to degradation. A study on phthalimide derivatives in acetonitrile for battery applications indicated that stability is influenced by the substituents on the phthalimide ring.[6][7]

C. Photostability

The impact of light on the stability of this compound should also be considered, particularly for long-term storage or photochemical reactions. Related compounds, such as naphthalimides, are known to have their photostability influenced by their molecular structure.[8] While specific data for this compound is unavailable, it is prudent practice to store the compound in amber vials or protected from direct light to minimize the risk of photodegradation.

IV. Experimental Protocols for In-House Determination

Given the lack of comprehensive published data, it is often necessary for researchers to determine the solubility and stability of this compound in their specific solvent systems. The following protocols provide a robust framework for these evaluations.

A. Protocol for Solubility Determination

This protocol outlines a standard method for determining the equilibrium solubility of a compound.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.

-

-

Equilibration:

-

Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator in a temperature-controlled incubator is ideal.

-

-

Phase Separation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by careful pipetting or filtration through a syringe filter (ensure the filter material is compatible with the solvent) is recommended.

-

-

Quantification:

-

Quantify the concentration of this compound in the supernatant using a suitable analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Develop a calibration curve using standards of known concentration.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and no interfering species are present, a calibration curve can be generated.

-

Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the supernatant and weigh the remaining solid. This method is less accurate for low solubilities.

-

-

-

Calculation:

-

Calculate the solubility in units such as g/L or mol/L.

-

B. Protocol for Stability Assessment

This protocol provides a general method for evaluating the stability of this compound in a chosen solvent over time.

Caption: Workflow for experimental stability assessment.

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Prepare a solution of this compound in the solvent of interest at a known concentration.

-

-

Storage:

-

Dispense aliquots of the solution into several sealed vials.

-

Store the vials under controlled conditions (e.g., room temperature, elevated temperature, protected from light).

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze an aliquot from one of the vials.

-

The analysis should be performed using a stability-indicating analytical method, typically HPLC, which can separate the parent compound from any potential degradation products.

-

-

Data Evaluation:

-

Compare the concentration of this compound at each time point to the initial concentration (t=0).

-

Monitor the appearance and growth of any new peaks in the chromatogram, which would indicate the formation of degradation products.

-

V. Conclusions and Recommendations for Best Practices

A thorough understanding of the solubility and stability of this compound is paramount for its effective use in research and development. Based on the available data for related compounds and fundamental chemical principles, the following best practices are recommended:

-

Solvent Selection: For reactions where this compound is a starting material, polar aprotic solvents such as acetone, acetonitrile, and DMF are likely to provide the best solubility.

-

Avoiding Degradation:

-

Minimize exposure to water, especially under basic conditions, to prevent hydrolysis of the imide ring.

-

When using protic solvents like alcohols, conduct reactions at the lowest effective temperature to reduce the risk of nucleophilic attack and ring-opening.

-

Store both the solid compound and solutions protected from light to mitigate potential photodegradation.

-

-

In-House Verification: Due to the limited availability of specific data, it is highly recommended that researchers perform preliminary solubility and stability tests in their chosen solvent systems before embarking on large-scale or critical experiments.

By adhering to these guidelines, scientists can harness the full synthetic potential of this compound while ensuring the reliability and reproducibility of their experimental outcomes.

References

-

Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685–691. [Link]

-

Merukan Chola, N., & Nagarale, R. K. (2022). Evaluation and degradation mechanism of phthalimide derivatives as anolytes for non-aqueous organic static batteries. New Journal of Chemistry, 46(47), 22631-22639. [Link]

-

ResearchGate. (n.d.). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Evaluation and degradation mechanism of phthalimide derivatives as anolytes for non-aqueous organic static batteries. New Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Solubility of Phthalimide derivatives. Retrieved from [Link]

-

Li, J., et al. (2023). Phthalimides: developments in synthesis and functionalization. RSC Advances, 13(1), 1-21. [Link]

-

MDPI. (2022). An Oxidation Study of Phthalimide-Derived Hydroxylactams. Molecules, 27(2), 532. [Link]

-

PubChem. (n.d.). 4-Chloro-phthalimide. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. [Link]

-

PubMed Central. (2022). Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. Scientific Reports, 12, 1345. [Link]

-

ResearchGate. (n.d.). Photo-stability of yellow-green emitting 1,8-naphthalimides containing built-in s-triazine UV absorber and HALS fragments and their acrylonitrile copolymers. Retrieved from [Link]

-

MDPI. (2021). Naphthyl-Naphthalimides as High-Performance Visible Light Photoinitiators for 3D Printing and Photocomposites Synthesis. Polymers, 13(11), 1786. [Link]

-

Physical Chemistry Research. (2023). Prediction of the solubility in lipidic solvent mixture: Investigation of the modeling approach and thermodynamic analysis of solubility. Physical Chemistry Research, 12(3), 567-578. [Link]

-

ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

Sources

- 1. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chlorophthalimide | 7147-90-2 [chemicalbook.com]

- 3. Phthalimides: developments in synthesis and functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation and degradation mechanism of phthalimide derivatives as anolytes for non-aqueous organic static batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Evaluation and degradation mechanism of phthalimide derivatives as anolytes for non-aqueous organic static batteries - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Introduction: Unveiling the Potential of a Versatile Synthetic Intermediate

An In-Depth Technical Guide to 4-Chlorophthalimide (CAS 7147-90-2): Properties, Synthesis, and Handling for the Research Professional

In the landscape of modern chemical synthesis, the strategic value of a well-functionalized building block cannot be overstated. 4-Chlorophthalimide (CAS 7147-90-2), also identified as 5-Chloroisoindoline-1,3-dione, emerges as such a compound—a pivotal intermediate with broad applicability.[1][2][3] Its deceptively simple structure, a phthalimide core bearing a chloro-substituent, offers multiple reactive sites, making it a valuable precursor in diverse fields ranging from pharmaceuticals and agrochemicals to advanced materials science.[4]

This guide, prepared for researchers, scientists, and drug development professionals, moves beyond a simple recitation of data. As Senior Application Scientists, our goal is to provide a holistic understanding of 4-Chlorophthalimide, grounded in both established data and field-proven insights. We will delve into its core properties, explore a validated synthesis protocol with mechanistic explanations, discuss its application potential, and provide a robust framework for its safe and effective handling. Every piece of technical data and every protocol is presented with the aim of ensuring self-validating, reproducible results in your laboratory.

Core Chemical Identity and Physicochemical Profile

A foundational understanding of a reagent begins with its precise identity and physical characteristics. These parameters govern its behavior in reactions, its solubility in various solvent systems, and the conditions required for its storage and handling.

The compound is structurally a phthalimide derivative with a chlorine atom on the benzene ring.[5] Its formal IUPAC name is 5-chloro-1H-isoindole-1,3(2H)-dione.[1]

Molecular Structure Diagram

Caption: Molecular Structure of 4-Chlorophthalimide (7147-90-2).

Table 1: Physicochemical Properties of 4-Chlorophthalimide

| Property | Value | Source(s) |

| CAS Number | 7147-90-2 | [1][2][6][7] |

| Molecular Formula | C₈H₄ClNO₂ | [1][6][8] |

| Molecular Weight | 181.58 g/mol | [1][4][6] |

| Appearance | Light yellow or white to off-white crystalline powder/solid | [1][2][7][9][10] |

| Melting Point | 210 °C | [1][2][9] |

| Density (Predicted) | 1.519 ± 0.06 g/cm³ | [1][2][9] |

| pKa (Predicted) | 9.08 ± 0.20 | [1][2][9] |

| InChI Key | BGJNRQSGJHVURK-UHFFFAOYSA-N | [2][8] |

Synthesis and Reaction Pathways

4-Chlorophthalimide is not just a final product but a starting point for more complex molecules. Understanding its synthesis provides insight into its reactivity and potential impurities. A method for its preparation has been detailed in patent literature, providing a scalable and reproducible protocol.[2][6]

Experimental Protocol: Catalytic Oxidation Synthesis

This protocol is based on a patented method involving the catalytic oxidation of 1-indanone.[2][9] The causality behind this choice of methodology lies in its efficiency, achieving a high yield of 85% as determined by GC-MS analysis.[2]

Objective: To synthesize 4-Chlorophthalimide from 1-indanone.

Materials:

-

1-indanone (0.5 mmol)

-

Manganese Dioxide (MnO₂) catalyst (0.01 g)

-

Ammonia water (0.2 g)

-

Chlorobenzene (2 g)

-

Oxygen (O₂) gas

-

Polytetrafluoroethylene (PTFE)-lined stainless steel autoclave

Procedure:

-

Reactor Charging: To a stainless steel autoclave equipped with a PTFE inner liner, add the MnO₂ catalyst (0.01 g), 1-indanone (0.5 mmol), ammonia water (0.2 g), and chlorobenzene (2 g).[2][9]

-

Scientist's Note: The autoclave is critical for safely handling the pressure and temperature of the reaction. Chlorobenzene serves as the solvent, and ammonia water provides the nitrogen source for the imide ring.

-

-

Sealing and Heating: Securely seal the autoclave. Begin heating the reaction mixture to a target temperature of 110 °C using an automatic temperature controller.[2]

-

Pressurization: Once the target temperature is reached, introduce oxygen into the autoclave to a pressure of 0.6 MPa.[2]

-

Scientist's Note: MnO₂ acts as an oxidation catalyst. The introduction of pressurized oxygen is the key driving force for the oxidative amidation of the starting material. Maintaining constant pressure is crucial for consistent reaction kinetics.[2]

-

-

Reaction: Maintain the reaction at 110 °C and 0.6 MPa for 4 hours.[2]

-

Work-up and Analysis: After 4 hours, cool the reactor to room temperature and safely vent the excess pressure. The reaction product can then be isolated, purified (e.g., by recrystallization), and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm product identity and determine yield.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Chlorophthalimide.

Applications in Research and Development

The utility of 4-Chlorophthalimide stems from its identity as a versatile research chemical.[1][2][9] The imide nitrogen can be deprotonated and alkylated (a-la Gabriel synthesis), while the chloro-substituent on the aromatic ring allows for nucleophilic aromatic substitution or participation in cross-coupling reactions. This dual reactivity makes it a valuable precursor.

-

Pharmaceutical & Bioactive Molecule Synthesis: It is frequently employed in the construction of nitrogen-containing heterocycles, which form the core of many therapeutic agents.[4] Its use as an intermediate in the development of kinase inhibitors highlights its importance in modern drug discovery.[4]

-

Agrochemicals: The phthalimide scaffold is present in various fungicides and herbicides. 4-Chlorophthalimide serves as a functionalized starting material for creating new agrochemical candidates.[4]

-

Materials Science: It is used in designing specialty polymers.[4] The rigid, planar phthalimide group can impart enhanced thermal and chemical stability to polymer backbones, making it useful for high-performance materials.

-

Dye Intermediates: The chromophoric nature of the phthalimide system makes it a useful building block for synthesizing various dyes and pigments.[10]

Application Pathways Diagram

Caption: Key application pathways for 4-Chlorophthalimide.

Safety, Handling, and Storage

While 4-Chlorophthalimide is a valuable research tool, robust safety protocols are non-negotiable. Comprehensive toxicological data for this specific compound is not thoroughly investigated in the available literature.[11] Therefore, it must be handled with the high degree of caution appropriate for any novel or uncharacterized chemical substance. The following protocols are based on established best practices for handling powdered organic intermediates in a laboratory setting.

Table 2: GHS Hazard Information

| Hazard Class | Classification | Precautionary Statements |

| Acute Toxicity | Data not available. Handle as potentially harmful if swallowed, inhaled, or in contact with skin.[11][12] | P261, P280, P301+P312, P302+P352, P304+P340 |

| Skin Corrosion/Irritation | Data not available. May cause skin irritation.[11] | P280, P302+P352, P332+P313 |

| Eye Damage/Irritation | Data not available. May cause serious eye irritation.[11] | P280, P305+P351+P338, P337+P313 |

| Respiratory Sensitization | Data not available. Avoid breathing dust.[11][13] | P261, P304+P340 |

Note: The precautionary statements listed are best-practice recommendations in the absence of specific GHS classification.

Protocol: Safe Laboratory Handling and Storage

Objective: To outline the standard operating procedure for the safe handling, storage, and disposal of 4-Chlorophthalimide.

1. Engineering Controls & Personal Protective Equipment (PPE):

-

Ventilation: Always handle the solid material inside a certified chemical fume hood to prevent inhalation of dust.[11][13][14]

-

Eye Protection: Wear chemical safety goggles with side shields or a face shield.[11][12]

-

Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).[13] Inspect gloves prior to use.

-

Body Protection: Wear a flame-retardant lab coat. Ensure safety showers and eyewash stations are accessible.[12][14]

2. Handling and Use:

-

Weighing: Weigh the powder in the fume hood. Use a spatula to transfer material and avoid creating airborne dust.

-

Spill Response: In case of a spill, do not dry sweep. Carefully scoop the solid material into a labeled waste container.[13] Decontaminate the area with an appropriate solvent and wipe clean.

-

Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[11][12][13] Do not eat, drink, or smoke in the laboratory.[12][13]

3. Storage:

-

Conditions: Store in a cool, dry, and well-ventilated place.[10] The recommended storage condition is at room temperature, sealed in a dry environment.[1][2][4][9]

-

Container: Keep the container tightly closed and properly labeled.[10][15]

-

Incompatibilities: Store away from incompatible substances such as strong oxidizing agents and strong bases.[10][16]

4. Disposal:

-

Waste: Dispose of unused product and contaminated packaging as hazardous waste.[11]

-

Procedure: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not empty into drains.[11]

Safe Handling Workflow Diagram

Caption: Standard workflow for safely handling powdered research chemicals.

Conclusion

4-Chlorophthalimide (CAS 7147-90-2) represents a quintessential example of a versatile chemical intermediate. Its well-defined physical properties, accessible synthesis routes, and diverse applicability in high-value sectors like pharmaceuticals and materials science make it a compound of significant interest to the research community. While its full toxicological profile remains to be elucidated, adherence to rigorous and standardized safety protocols allows for its confident and effective use in the laboratory. This guide provides the foundational knowledge and practical frameworks necessary for scientists to harness the synthetic potential of this valuable building block.

References

- 7147-90-2 - ChemBK. (2024). ChemBK.

- 4-Chlorophthalimide CAS#: 7147-90-2 - ChemicalBook. (n.d.). ChemicalBook.

- 4-Chlorophthalimide | 7147-90-2 - ChemicalBook. (2025). ChemicalBook.

- 5-Chloroisoindoline-1,3-dione - MySkinRecipes. (n.d.). MySkinRecipes.

- Cuprous cyanide 544-92-3 wiki - Guidechem. (n.d.). Guidechem.

- CAS 7147-90-2 4-Chlorophthalimide - Alfa Chemistry. (n.d.). Alfa Chemistry.

- Featured products 4-Chlorophthalimide(7147-90-2) - Chemlyte Solutions. (n.d.). Chemlyte Solutions.

- CAS 7147-90-2 4-Chlorophthalimide Slightly Yellow Crystalline Powder. (n.d.). N/A.

- 4-chlorophthalimide | CAS: 7147-90-2 | Chemical Product | FINETECH INDUSTRY LIMITED. (n.d.). FINETECH INDUSTRY LIMITED.

- 7147-90-2 | 5-Chloroisoindoline-1,3-dione - Moldb. (n.d.). Moldb.

- 7147-90-2 | 5-Chloroisoindoline-1,3-dione - Synthonix, Inc. (n.d.). Synthonix, Inc.

- 4-Nitrophthalimide 89-40-7 wiki - Guidechem. (n.d.). Guidechem.

- SAFETY D

- SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.

- Safety Data Sheet - Fisher Scientific. (2015). Fisher Scientific.

- Safety Data Sheet - MedchemExpress.com. (2025). MedchemExpress.com.

- Safety Data Sheet - Angene Chemical. (2024). Angene Chemical.

- 4-Chlorophthalimide(7147-90-2) 1H NMR - ChemicalBook. (n.d.). ChemicalBook.

Sources

- 1. chembk.com [chembk.com]

- 2. 4-Chlorophthalimide | 7147-90-2 [chemicalbook.com]

- 3. 7147-90-2 | 5-Chloroisoindoline-1,3-dione - Moldb [moldb.com]

- 4. 5-Chloroisoindoline-1,3-dione [myskinrecipes.com]

- 5. Synthonix, Inc > 7147-90-2 | 5-Chloroisoindoline-1,3-dione [synthonix.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Featured products 4-Chlorophthalimide(7147-90-2), CasNo.7147-90-2 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]

- 8. 4-chlorophthalimide | CAS: 7147-90-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 9. 4-Chlorophthalimide CAS#: 7147-90-2 [m.chemicalbook.com]

- 10. CAS 7147-90-2 4-Chlorophthalimide Slightly Yellow Crystalline Powder [m.nitrobenzenechemical.com]

- 11. angenechemical.com [angenechemical.com]

- 12. fishersci.com [fishersci.com]

- 13. files.dep.state.pa.us [files.dep.state.pa.us]

- 14. fishersci.com [fishersci.com]

- 15. Page loading... [wap.guidechem.com]

- 16. Page loading... [wap.guidechem.com]

Topic: Potential Applications of 4-Chloroisoindoline-1,3-dione in Medicinal Chemistry

An In-Depth Technical Guide

Abstract: 4-Chloroisoindoline-1,3-dione, a halogenated derivative of the versatile phthalimide scaffold, has emerged as a pivotal building block in modern medicinal chemistry. Its unique electronic properties and synthetic accessibility make it an attractive starting point for the development of novel therapeutic agents across a spectrum of diseases. This guide provides a comprehensive overview of the synthesis, chemical properties, and diverse pharmacological applications of this compound. We will explore its role in the design of agents for neurodegenerative disorders, oncology, and inflammatory conditions, supported by detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analyses. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chemical scaffold in their discovery programs.

The this compound Scaffold: A Privileged Structure

This compound, also commonly known as 4-chlorophthalimide, is an aromatic heterocyclic compound with the molecular formula C₈H₄ClNO₂.[1] The core structure consists of a benzene ring fused to a five-membered imide ring, with a chlorine atom substituted at the 4-position of the isoindoline core.

The phthalimide moiety itself is considered a "privileged" scaffold in drug discovery. Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, antitumor, antimicrobial, and anticonvulsant effects.[2][3] The hydrophobic nature of the phthalimide ring allows molecules incorporating it to cross biological membranes, a crucial pharmacokinetic property.[4] The introduction of a chlorine atom at the 4-position significantly modulates the electronic and steric properties of the scaffold, providing a vector for further chemical modification and influencing binding interactions with biological targets.

This scaffold primarily serves as a versatile chemical intermediate, a foundational piece used to construct more complex active pharmaceutical ingredients (APIs).[5] Its reactivity, particularly at the imide nitrogen, allows for the straightforward introduction of various side chains and pharmacophores, enabling the systematic exploration of chemical space to optimize potency and selectivity for a given biological target.

Synthesis and Chemical Reactivity

The synthesis of N-substituted isoindoline-1,3-dione derivatives typically begins with the parent phthalic anhydride or a substituted version thereof. 4-Chlorophthalic acid serves as a key precursor in the synthesis of the chlorinated scaffold.[5] A general and robust method involves the condensation of a primary amine with the anhydride under reflux conditions, often in a solvent like glacial acetic acid.

Caption: General workflow for the synthesis of N-substituted derivatives.

The imide proton is weakly acidic and can be deprotonated by a suitable base, allowing for N-alkylation or N-arylation. This reactivity is the cornerstone of its utility, enabling medicinal chemists to append diverse functional groups to the core scaffold to probe interactions with biological targets.

Key Therapeutic Applications

The this compound scaffold has been instrumental in the development of compounds targeting several major disease areas.

Neurodegenerative Disorders: Cholinesterase Inhibition

A key pathological feature of Alzheimer's disease is the deficiency of the neurotransmitter acetylcholine (ACh). Inhibition of the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary therapeutic strategy. Numerous studies have demonstrated that isoindoline-1,3-dione derivatives are potent inhibitors of these enzymes.[6][7]

The general pharmacophore model for these inhibitors involves the isoindoline-1,3-dione core acting as a binding moiety, connected via a flexible linker to another functional group (often containing a basic nitrogen, like piperazine or piperidine) that interacts with the peripheral anionic site (PAS) of the enzyme. The 4-chloro substituent can enhance these interactions through favorable electrostatic or hydrophobic contacts within the enzyme's active site gorge.

Caption: Pharmacophore model for AChE inhibition.

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of various isoindoline-1,3-dione derivatives highlights the scaffold's effectiveness.

| Compound Class | Target Enzyme | IC₅₀ Range | Reference |

| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | 2.1 - 7.4 µM | [6] |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl) derivatives | AChE | 0.91 µM (most active) | [6][7] |

| N-benzylpiperidinylamine derivatives | AChE | as low as 87 nM | [6][7] |

| N-benzylpiperidinylamine derivatives | BuChE | 7.76 µM (most active) | [6] |

| Acetohydrazide derivatives | AChE | 0.11 - 0.86 µM | [8] |

Anticancer Drug Development

The phthalimide scaffold, famously associated with thalidomide and its immunomodulatory derivatives (IMiDs) like lenalidomide, has a rich history in oncology. The this compound variant continues this legacy, serving as a key intermediate for novel anticancer agents.[5]

Carbonic Anhydrase Inhibition: Tumor-associated carbonic anhydrase IX (CA IX) is a key enzyme involved in regulating pH in hypoxic cancer cells, promoting tumor survival and metastasis. It is a validated target for anticancer therapy. A study detailed the synthesis of isoindoline-1,3-dione-based compounds that act as selective inhibitors of CA IX over other ubiquitous isoforms, which is crucial for minimizing side effects.[9] In these designs, the isoindoline-1,3-dione moiety acts as the "tail" of the inhibitor, providing bulk and specific interactions that confer selectivity for the target isoform.[9]

Cytotoxic Agents: Derivatives incorporating the this compound core have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In one study, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, a related analog, showed significant growth inhibition against renal, melanoma, and breast cancer cell lines.[10] The halogen substitution pattern on the appended phenyl ring was found to be critical for activity, demonstrating the tunability of the scaffold.[10]

Anti-inflammatory and Analgesic Applications

Phthalimide derivatives have long been investigated for their anti-inflammatory and analgesic properties.[3][11] Recent research continues to build on this, with new derivatives of isoindoline-1,3-dione being developed as non-steroidal analgesics. One study reported that a synthesized derivative, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, exhibited analgesic activity 1.6 times higher than the reference drug metamizole sodium in animal models.[12][13] The mechanism is often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX). Molecular docking studies suggest that N-alkyl-isoindoline-1,3-diones can act as effective inhibitors of COX enzymes.[14]

Experimental Protocols: A Practical Guide

To illustrate the practical utility of the this compound scaffold, we provide methodologies for both chemical synthesis and biological evaluation.

Synthesis of Phenylisoindoline-1,3-dione Chalcone Derivatives

This protocol describes the synthesis of chalcones, which are known to possess a wide range of pharmacological properties, using a phthalimide derivative as the starting material. This Claisen-Schmidt condensation is a robust and widely used reaction.

Objective: To synthesize 2-(4-(3-(4-hydroxyphenyl)acryloyl)phenyl)isoindoline-1,3-dione.[15]

Materials:

-

2-(4-acetylphenyl)isoindoline-1,3-dione (starting material)

-

4-hydroxybenzaldehyde

-

Ethanol (20 mL)

-

10% Sodium Hydroxide (NaOH) solution

-

10% Hydrochloric Acid (HCl) solution

-

Distilled water

-

Standard laboratory glassware (beakers, flasks, magnetic stirrer)

Step-by-Step Methodology:

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.5 g (0.00565 mol) of 2-(4-acetylphenyl)isoindoline-1,3-dione and 0.689 g (0.00565 mol) of 4-hydroxybenzaldehyde in 20 mL of ethanol.

-

Base Addition: While stirring the mixture at room temperature, slowly add 10% aqueous sodium hydroxide solution dropwise until the solution becomes basic.

-

Reaction: Continue stirring the reaction mixture vigorously at room temperature for 48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing 200 mL of cold distilled water.

-

Acidification: Acidify the aqueous solution by slowly adding 10% hydrochloric acid solution with stirring until a yellow precipitate forms.

-

Isolation: Filter the solid product using a Buchner funnel.

-

Purification: Wash the collected solid with copious distilled water to remove any inorganic impurities. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure chalcone.

-

Drying: Dry the purified yellow product in a vacuum oven at 60 °C overnight. The structure can then be confirmed using spectroscopic methods such as IR and NMR.[15]

Biological Assay: Acetylcholinesterase Inhibition (Ellman's Method)

This spectrophotometric method is a standard assay for measuring AChE inhibitory activity.

Objective: To determine the IC₅₀ value of a test compound against AChE.[6]

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Tris-HCl buffer (pH 8.0)

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compound in Tris-HCl buffer.

-

Plate Loading: To the wells of a 96-well microplate, add 25 µL of 15 mM ATCI solution, 125 µL of 3 mM DTNB solution, and 50 µL of buffer.

-

Compound Addition: Add 25 µL of the test compound solution at varying concentrations (to generate a dose-response curve). For the control well, add 25 µL of the solvent.

-

Enzyme Initiation: Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution to each well.

-

Incubation and Measurement: Incubate the plate at 37 °C for 15 minutes. Measure the absorbance at 412 nm using a microplate reader. The yellow color is produced from the reaction of thiocholine (product of ATCI hydrolysis) with DTNB.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion and Future Perspectives

This compound is a synthetically tractable and highly versatile scaffold that has proven its value in medicinal chemistry. Its application has led to the discovery of potent lead compounds in critical therapeutic areas, particularly in the development of cholinesterase inhibitors for neurodegenerative diseases and novel agents for oncology. The chlorine substituent provides a valuable handle for modulating physicochemical properties and achieving specific interactions with biological targets.

The future of this scaffold lies in its continued use as a foundational element in fragment-based drug design and combinatorial chemistry approaches. Further exploration of its derivatives could yield novel inhibitors for other enzyme classes or receptor modulators. As our understanding of disease biology deepens, the strategic application of privileged scaffolds like this compound will remain a cornerstone of efficient and successful drug discovery campaigns.

References

-

Therapeutic Potential of Phthalimide Derivatives: A Review . IntechOpen. Available from: [Link]

-

Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities . Journal of Pharmaceutical Research International. Available from: [Link]

-

4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing . Medium. Available from: [Link]

-

4,7-Diaminoisoindoline-1,3-dione . National Center for Biotechnology Information (PMC). Available from: [Link]

-

Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide . Bentham Science. Available from: [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics . MDPI. Available from: [Link]

-

Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX . PubMed. Available from: [Link]

-

4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies . National Center for Biotechnology Information (PMC). Available from: [Link]

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics . ResearchGate. Available from: [Link]

-

Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics . Sciforum. Available from: [Link]

-

Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide . PubMed. Available from: [Link]

-

Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study . BMC Chemistry. Available from: [Link]

-

Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew) . MDPI. Available from: [Link]

-

An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies . MDPI. Available from: [Link]

-

Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs . Sciforum. Available from: [Link]

-

Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities . MDPI. Available from: [Link]

-

Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development . Mlunias. Available from: [Link]

-

4-Chloroisoindoline | CAS#:123594-04-7 . Chemsrc. Available from: [Link]

-

Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives . GSC Online Press. Available from: [Link]

-

(PDF) Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities . ResearchGate. Available from: [Link]

-

Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione . ResearchGate. Available from: [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking . MDPI. Available from: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies . MDPI. Available from: [Link]

Sources

- 1. 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide [ouci.dntb.gov.ua]

- 3. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]

- 6. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel isoindoline-1,3-dione-based oximes and benzenesulfonamide hydrazones as selective inhibitors of the tumor-associated carbonic anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. biomedgrid.com [biomedgrid.com]

- 12. mdpi.com [mdpi.com]

- 13. sciforum.net [sciforum.net]

- 14. mdpi.com [mdpi.com]

- 15. printo.2promojournal.com [printo.2promojournal.com]

4-Chloroisoindoline-1,3-dione: A Versatile Halogenated Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroisoindoline-1,3-dione, also known as 4-chlorophthalimide, is a highly functionalized chemical intermediate of significant interest in modern organic synthesis. Its structure is characterized by two primary reactive sites: the acidic proton on the imide nitrogen and, more strategically, the chlorine atom at the C-4 position of the aromatic ring. This halogen provides a versatile handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the synthesis, core reactivity, and mechanistic principles of this compound. It details field-proven experimental protocols for its application as a building block in the synthesis of diverse molecular architectures, including those with applications in medicinal chemistry, materials science, and agrochemical development.

Introduction: The Strategic Importance of the Phthalimide Scaffold

The phthalimide scaffold is a privileged bicyclic non-aromatic heterocyclic structure found in a multitude of bioactive compounds, commercial drugs, and functional materials.[1][2] Its derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[3] The ability to readily functionalize the phthalimide core allows chemists to fine-tune the steric and electronic properties of target molecules, making it a cornerstone in drug discovery and development.[4]

This compound (Figure 1) emerges as a particularly valuable derivative. The presence of a chloro-substituent on the aromatic ring transforms the otherwise stable benzene moiety into a reactive electrophile, opening up powerful avenues for molecular diversification that are not accessible from unsubstituted phthalimide.

Figure 1: Structure of this compound Synonyms: 4-Chlorophthalimide, 5-Chloroisoindoline-1,3-dione[5][6] CAS Number: 7147-90-2[6]

Physicochemical Properties and Synthesis

A thorough understanding of a building block's physical properties and synthetic origin is crucial for its effective use in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 7147-90-2 | [6] |

| Molecular Formula | C₈H₄ClNO₂ | [5] |

| Molecular Weight | 181.58 g/mol | [6] |

| Appearance | White to off-white or slight yellow crystalline powder | [6] |

| Melting Point | ~210 °C | [6] |

| Solubility | Soluble in many organic solvents |

Synthesis Pathway

The industrial synthesis of this compound typically begins with its corresponding anhydride, 4-chlorophthalic anhydride (CAS: 118-45-6).[7][8] The anhydride is readily prepared via methods such as the direct chlorination of phthalic anhydride.[9] The subsequent and final step is the imidization of the anhydride, which is achieved through a condensation reaction with an ammonia source. This two-step process provides a reliable and scalable route to the target building block.

Caption: Simplified mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

In modern synthetic chemistry, palladium-catalyzed cross-coupling has become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, once considered challenging substrates, can now be effectively coupled using advanced catalyst systems. [10]this compound is an excellent substrate for these powerful transformations.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl chloride with a primary or secondary amine. [11][12]It offers a broader substrate scope and generally milder conditions compared to traditional methods like SNAr, making it a go-to method for synthesizing complex anilines. [13]* Suzuki-Miyaura Coupling: This reaction facilitates the formation of C-C bonds by coupling the aryl chloride with an organoboron reagent, such as a boronic acid or ester. [14][15]It is exceptionally versatile for constructing biaryl systems or introducing alkyl, alkenyl, or alkynyl fragments.

Applications and Experimental Protocols

The true value of a building block is demonstrated through its practical application. The following protocols provide validated, step-by-step methodologies for key transformations.

Synthesis of 4-Amino-Substituted Phthalimides via SNAr

This reaction is fundamental for accessing derivatives used as fluorescent probes and bioactive agents. [1]The choice of a high-boiling point polar aprotic solvent is critical to ensure sufficient reaction rates.

Protocol 1: General Procedure for SNAr with a Primary Amine

-

Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.).

-

Addition of Amine and Base: Add the desired primary amine (1.2-1.5 equiv.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or diisopropylethylamine (DIPEA, 2.0 equiv.).

-

Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a substrate concentration of 0.1-0.5 M.

-

Reaction: Heat the reaction mixture to 100-140 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water. Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude solid with water and a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

C-N Bond Formation via Buchwald-Hartwig Amination

This protocol outlines a robust method for coupling a wide range of amines under palladium catalysis, a cornerstone of modern medicinal chemistry. [11][16]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and a suitable phosphine ligand (e.g., Xantphos or X-Phos, 2-10 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.), the amine coupling partner (1.1-1.3 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 equiv.).

-

Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (typically 2-18 hours), as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to isolate the desired N-aryl product.

C-C Bond Formation via Suzuki-Miyaura Coupling

This procedure is a powerful method for creating new carbon-carbon bonds, essential for extending the molecular framework. [14][15] Protocol 3: General Procedure for Suzuki-Miyaura Coupling

-

Reagent Setup: In a flask, combine this compound (1.0 equiv.), the boronic acid or boronate ester coupling partner (1.1-1.5 equiv.), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2-3 equiv.) or potassium phosphate (K₃PO₄, 2-3 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a combination of a Pd source like Pd(OAc)₂ and a ligand like SPhos).

-

Solvent System: Add a solvent system, commonly a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, toluene/H₂O, or DMF/H₂O in a 3:1 to 5:1 ratio). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture under an inert atmosphere to 80-100 °C for 2-24 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Remove the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the C-C coupled product.

Summary of Synthetic Transformations

Table 2: Overview of Key Reactions with this compound

| Reaction Type | Bond Formed | Key Reagents | Significance |

| Nucleophilic Aromatic Substitution | C-N, C-O, C-S | Amine, Alkoxide, or Thiol; Base (e.g., K₂CO₃); Polar aprotic solvent | Direct, atom-economical route to heteroatom-substituted phthalimides. [1] |